
2-Undecylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecylacridine is an organic compound belonging to the acridine family, characterized by an acridine core substituted with an undecyl group at the second position. Acridines are known for their planar, tricyclic structure, which imparts significant biological activity. This compound, with its long alkyl chain, exhibits unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylacridine typically involves the alkylation of acridine. One common method is the Friedel-Crafts alkylation, where acridine is reacted with 1-bromoundecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Reaction Scheme:
Acridine+1-BromoundecaneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures a consistent supply of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Undecylacridine undergoes several types of chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction of the acridine ring can yield dihydroacridine compounds.
Substitution: The undecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the undecyl group.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine compounds.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
2-Undecylacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable and vibrant coloration.
Mechanism of Action
The biological activity of 2-Undecylacridine is primarily due to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The undecyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, lacking the undecyl group.
9-Aminoacridine: Known for its antiseptic properties.
Acriflavine: A mixture of acridine derivatives used as an antiseptic.
Uniqueness of 2-Undecylacridine
Compared to other acridine derivatives, this compound’s long alkyl chain imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it particularly useful in applications requiring membrane permeability and interaction with hydrophobic environments.
Properties
CAS No. |
137023-88-2 |
|---|---|
Molecular Formula |
C24H31N |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-13-20-16-17-24-22(18-20)19-21-14-11-12-15-23(21)25-24/h11-12,14-19H,2-10,13H2,1H3 |
InChI Key |
RYUBERMSNIQCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)
![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)
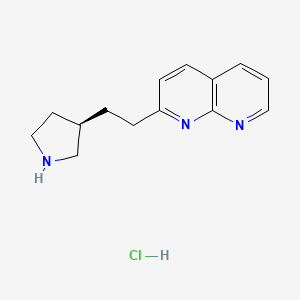
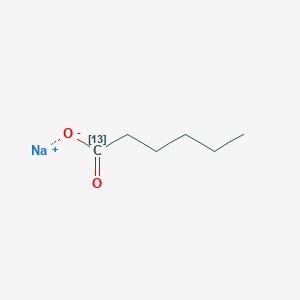
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
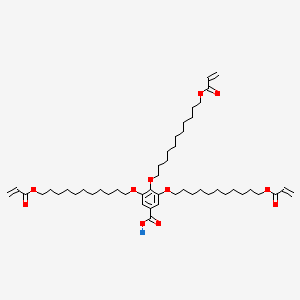
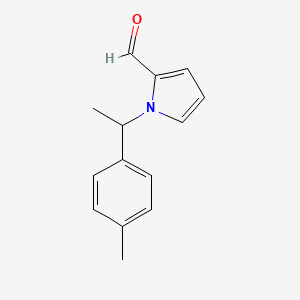
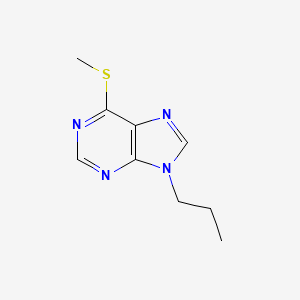
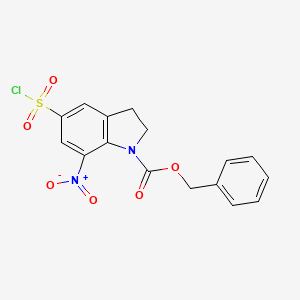
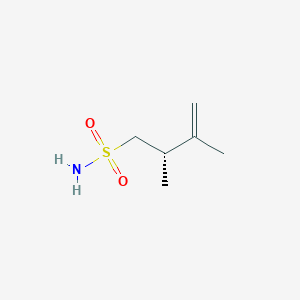
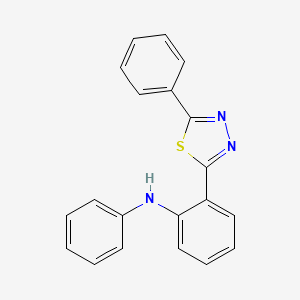
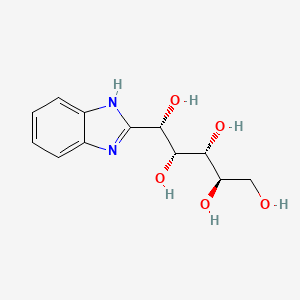
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
